2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide
Description
2-[3-(Benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a synthetic small molecule featuring a quinoline core substituted with a benzenesulfonyl group at position 3, an ethyl group at position 6, and an acetamide moiety linked to a cyclopentyl ring.
The crystallographic refinement of this compound likely employs SHELXL, a widely used program for small-molecule structure determination . Hydrogen bonding interactions involving the sulfonyl oxygen and acetamide groups may influence its crystal packing and stability, as described by graph set analysis in molecular aggregates .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-17-12-13-21-18(14-17)15-22(31(29,30)20-10-4-3-5-11-20)24(28)26(21)16-23(27)25-19-8-6-7-9-19/h3-5,10-15,19H,2,6-9,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZQAYEDHASRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This compound may also interact with other molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s dihydroquinolinone core differs from the tetrahydroquinolinone in (saturated vs.
Substituents :
- The benzenesulfonyl group in the target compound contrasts with the pyrimidinyl-sulfonyl chloride in , suggesting divergent reactivity (e.g., nucleophilic substitution in vs. hydrogen-bonding capability in the target compound).
- The cyclopentylacetamide group may enhance lipophilicity compared to the chloroacetamide in , influencing membrane permeability in biological systems.
Physicochemical and Reactivity Comparison
Key Observations:
Reactivity : The sulfonyl chloride in is a precursor for sulfonamide synthesis, while the target compound’s sulfonamide group is a stable hydrogen-bonding motif. The chloroacetamide in is reactive, enabling conjugation with nucleophiles (e.g., thiols or amines).
Hydrogen Bonding : The target compound’s dual hydrogen-bonding capacity (sulfonyl and acetamide groups) may enhance crystallinity and stability compared to and .
Biological Activity
Chemical Structure and Properties
The compound features a dihydroquinoline core, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
Structural Components
- Dihydroquinoline : A bicyclic structure that contributes to the compound's pharmacological properties.
- Benzenesulfonyl Group : Enhances solubility and may influence receptor interactions.
- Cyclopentylacetamide Moiety : Potentially increases lipophilicity, aiding in membrane permeability.
Research indicates that compounds similar to 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting neurological conditions.
- Antioxidant Properties : Compounds in this class have shown the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
Pharmacological Effects
The biological activities of this compound can be summarized as follows:
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including related compounds to our target molecule. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.
Study 2: Anticancer Properties
In vitro studies demonstrated that derivatives with a similar structure induced apoptosis in human cancer cell lines (e.g., HeLa cells). The mechanism was attributed to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.
Study 3: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related dihydroquinoline compounds. The findings showed that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting therapeutic potential for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
